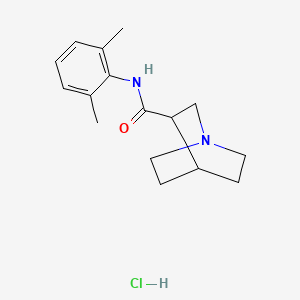
Gemifloxacin
Descripción general
Descripción
Gemifloxacin is a broad-spectrum quinolone antibacterial agent, primarily used to treat acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics .
Aplicaciones Científicas De Investigación
Gemifloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone antibiotics.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Extensively studied for its efficacy in treating respiratory infections, particularly those caused by drug-resistant bacteria.
Industry: Used in the development of new antibacterial agents and formulations.
Mecanismo De Acción
Gemifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death . This mechanism is particularly effective against gram-positive bacteria like Streptococcus pneumoniae and gram-negative bacteria like Haemophilus influenzae.
Safety and Hazards
Gemifloxacin, like other systemic fluoroquinolones, has been associated with disabling and potentially irreversible serious adverse reactions (e.g., tendinitis and tendon rupture, peripheral neuropathy, CNS effects) that can occur together in the same patient . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gemifloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the Naphthyridine Core: The synthesis begins with the formation of the 1,8-naphthyridine core, which is achieved through a series of cyclization reactions.
Introduction of the Fluorine Atom: A fluorine atom is introduced at the 6-position of the naphthyridine ring using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Pyrrolidine Ring Formation: The pyrrolidine ring is formed and attached to the naphthyridine core through nucleophilic substitution reactions.
Methoxyimino Group Addition: The methoxyimino group is introduced to the pyrrolidine ring, enhancing the antibacterial activity of the compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to ensure high yield and purity. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Gemifloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, which are studied for their pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antibacterial activity.
Substitution: Nucleophilic substitution reactions are crucial in the synthesis of this compound, particularly in the formation of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Reduced derivatives with modified antibacterial properties.
Substitution Products: Intermediate compounds formed during synthesis.
Comparación Con Compuestos Similares
Gemifloxacin is compared with other quinolone antibiotics such as:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness:
- Enhanced Activity: this compound has superior activity against certain drug-resistant strains of bacteria compared to other quinolones.
- Broad Spectrum: It is effective against a wide range of bacterial pathogens, making it a versatile antibiotic.
- Pharmacokinetics: this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and medical fields.
If you have any more questions or need further details, feel free to ask!
Propiedades
Número CAS |
175463-14-6 |
|---|---|
Fórmula molecular |
C18H20FN5O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14- |
Clave InChI |
ZRCVYEYHRGVLOC-HMAPJEAMSA-N |
SMILES isomérico |
CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
SMILES canónico |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |
Apariencia |
Solid powder |
Color/Form |
Off-white, amorphous solid from chloroform-ethanol |
melting_point |
235-237 °C |
Otros números CAS |
175463-14-6 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-(3-aminomethyl-4-methoxyimino-pyrrolidine-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-(1,8)-naphthyridine-3-carboxylic acid Factive gemifloxacin gemifloxacin mesylate LB 20304 LB-20304 LB20304 SB 265805 SB-265805 SB265805 |
Presión de vapor |
1.04 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



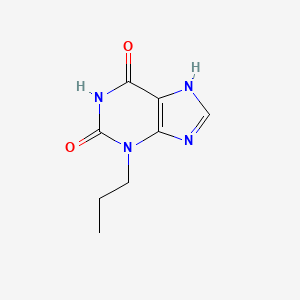
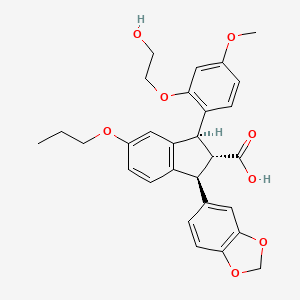
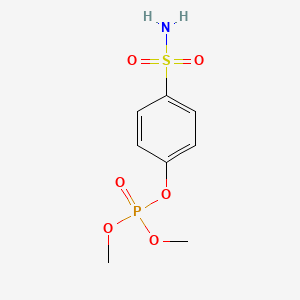
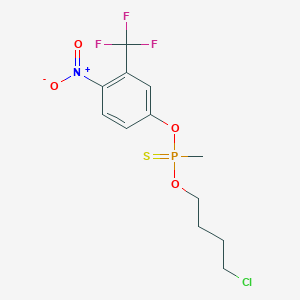

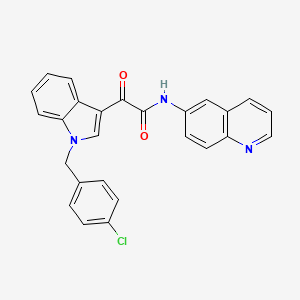
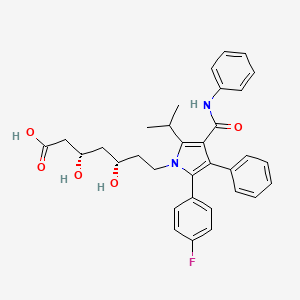
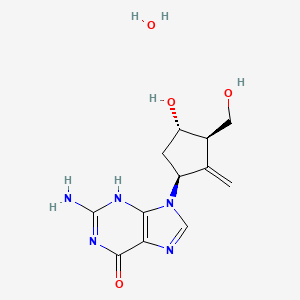
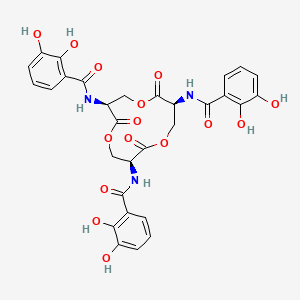

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)


